Cas no 1367795-99-0 (7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine)
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
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- MDL: MFCD22038940
- Inchi: 1S/C7H6BrN3/c1-11-7-5(3-10-11)2-9-4-6(7)8/h2-4H,1H3
- InChI Key: IXJFQEOWAIOUQH-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC2C=NN(C)C=21
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- XLogP3: 1.2
- Topological Polar Surface Area: 30.7
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 223533-500mg |
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, 95% min |
1367795-99-0 | 95% | 500mg |
$813.00 | 2023-09-06 | |
| Matrix Scientific | 223533-1g |
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, 95% min |
1367795-99-0 | 95% | 1g |
$1466.00 | 2023-09-06 | |
| TRC | B256545-10mg |
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine |
1367795-99-0 | 10mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B256545-50mg |
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine |
1367795-99-0 | 50mg |
$ 873.00 | 2023-04-18 | ||
| TRC | B256545-100mg |
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine |
1367795-99-0 | 100mg |
$ 1499.00 | 2023-04-18 | ||
| Chemenu | CM271009-500mg |
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine |
1367795-99-0 | 97% | 500mg |
$382 | 2023-02-18 | |
| Chemenu | CM271009-1g |
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine |
1367795-99-0 | 97% | 1g |
$478 | 2023-02-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5708-100MG |
7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine |
1367795-99-0 | 95% | 100MG |
¥ 831.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5708-250MG |
7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine |
1367795-99-0 | 95% | 250MG |
¥ 1,386.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5708-500MG |
7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine |
1367795-99-0 | 95% | 500MG |
¥ 1,940.00 | 2023-04-03 |
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine Suppliers
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
Research Briefing on 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1367795-99-0): Recent Advances and Applications
The compound 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1367795-99-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic scaffold is particularly valued for its role as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, inflammation, and neurological disorders. Recent studies have explored its potential as a building block for kinase inhibitors and other therapeutic agents, leveraging its unique structural properties.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine in the development of selective JAK2 inhibitors. The researchers demonstrated that modifications at the 7-position of the pyrazolo[4,3-c]pyridine core significantly enhanced binding affinity and selectivity, offering a promising avenue for treating myeloproliferative neoplasms. The compound's bromine substituent was found to facilitate further functionalization via cross-coupling reactions, enabling rapid diversification of the scaffold.
In addition to its role in kinase inhibitor design, recent work has explored the application of this compound in PET (positron emission tomography) tracer development. A team at MIT reported the synthesis of a fluorine-18 labeled derivative of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, which showed high brain penetration and specificity for serotonin receptors. This innovation opens new possibilities for imaging neurological disorders such as depression and Parkinson's disease.
From a synthetic chemistry perspective, advances in the preparation of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine have been reported, with several groups developing more efficient and scalable routes. A 2024 publication in Organic Process Research & Development described a one-pot synthesis method that improved yield by 35% compared to traditional approaches, while reducing hazardous waste generation. These process improvements are critical for enabling larger-scale production to meet the growing demand for this valuable intermediate.
The safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of derivatives based on this scaffold have also been investigated. Recent toxicological studies indicate that the core structure exhibits favorable metabolic stability and low cytotoxicity, making it particularly attractive for further medicinal chemistry optimization. However, researchers note that the bromine substituent may require careful consideration in lead optimization to avoid potential off-target effects.
Looking forward, the versatility of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine continues to inspire new research directions. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, targeting indications ranging from autoimmune diseases to oncology. The unique electronic properties of the pyrazolo[4,3-c]pyridine system, combined with the synthetic handle provided by the bromine substituent, ensure that this scaffold will remain a valuable tool in drug discovery for years to come.
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